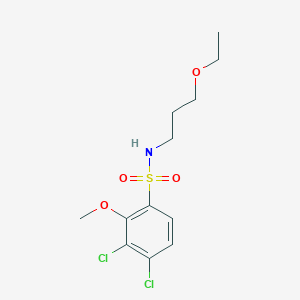
2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide, also known as DHPBS, is a sulfonamide compound that has been extensively studied for its potential use in various scientific research applications. It is a white crystalline powder that is soluble in water and has a molecular formula of C10H13Cl2NO3S.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide is based on its ability to bind to the active site of proteases and inhibit their activity. It achieves this by forming a covalent bond with the active site serine residue of the protease, which prevents the protease from hydrolyzing its substrate. Additionally, this compound has been shown to inhibit the activity of other enzymes such as phosphodiesterases and carbonic anhydrases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of protease activity, anti-inflammatory effects, and inhibition of cancer cell growth and proliferation. It has also been shown to have antioxidant properties and to protect against oxidative stress-induced cell damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide in lab experiments is its ability to selectively inhibit the activity of proteases without affecting other enzymes. Additionally, this compound has been shown to have low toxicity and to be well-tolerated in animal studies. However, one of the limitations of using this compound is its relatively low potency compared to other protease inhibitors, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide, including the development of more potent analogs with improved selectivity and efficacy, the investigation of its potential as a drug candidate for the treatment of various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, this compound may have potential applications in other areas such as agriculture and environmental science, which warrant further investigation.
Synthesis Methods
2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide can be synthesized through a three-step process. The first step involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with 2-hydroxypropylamine to produce this compound. The second step involves the purification of the product through recrystallization, while the third step involves the characterization of the product using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide has been used in various scientific research applications, including as a protease inhibitor, an anti-inflammatory agent, and a potential drug candidate for the treatment of cancer and other diseases. It has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase, which are involved in various physiological processes such as blood coagulation, digestion, and inflammation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, this compound has been investigated as a potential drug candidate for the treatment of cancer due to its ability to inhibit the growth and proliferation of cancer cells.
properties
Molecular Formula |
C10H13Cl2NO3S |
|---|---|
Molecular Weight |
298.19 g/mol |
IUPAC Name |
2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-6-3-10(9(12)4-8(6)11)17(15,16)13-5-7(2)14/h3-4,7,13-14H,5H2,1-2H3 |
InChI Key |
ZSVWLNHUJVBDFI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC(C)O |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)
![1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273184.png)
![2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether](/img/structure/B273201.png)



